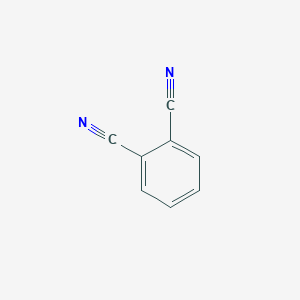

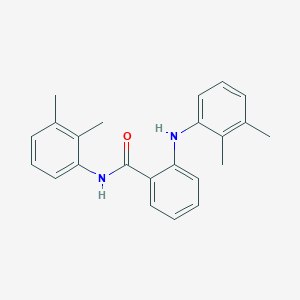

2-chloro-N-quinolin-5-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, including 2-chloro-N-quinolin-5-ylacetamide, are notable for their broad spectrum of biological activities and applications in medicinal chemistry. These compounds have been extensively studied for their potential against various diseases, including tuberculosis, malaria, and other microbial infections.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, offering a diverse range of functionalized compounds. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through the Passerini three-component reaction, demonstrating the versatility of quinoline synthesis methods (Jafar Taran et al., 2014). Additionally, diverse 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives were synthesized, highlighting the complex scaffolds achievable with quinoline as a core structure (Y. An et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the specific substituent groups and their positions on the quinoline core, plays a crucial role in determining their chemical reactivity and biological activity. For example, the crystal structure of certain quinoline derivatives has been elucidated, providing insights into their molecular geometry and intermolecular interactions (Li Jia-ming, 2009).

Aplicaciones Científicas De Investigación

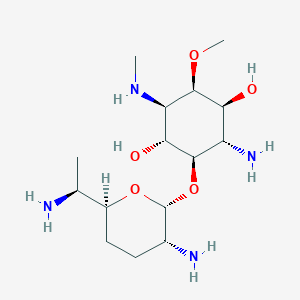

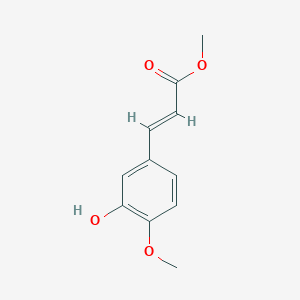

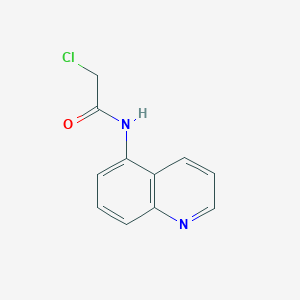

“2-chloro-N-quinolin-5-ylacetamide” is a compound used for proteomics research . Its molecular formula is C11H9ClN2O, and its molecular weight is 220.654 .

Quinoline, which is part of the structure of “2-chloro-N-quinolin-5-ylacetamide”, has been found to have a broad spectrum of bioactivity and is considered a core template in drug design . Quinoline and its derivatives have been synthesized using various methods for biological and pharmaceutical activities .

-

Medicinal Chemistry : Quinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

-

Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

-

Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

-

Biological Activities : Various selected quinolines and derivatives have potential biological activities . These activities are often harnessed through the synthesis of the main scaffold and its functionalization .

-

Industrial Applications : Quinoline has versatile applications in the fields of industrial chemistry . It is a vital scaffold for leads in drug discovery .

-

Green Reaction Protocols : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .

-

Antimicrobial Applications : Quinoline derivatives have been found to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents .

-

Anticancer Applications : Some quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth of cancer cells and induce apoptosis .

-

Antimalarial Applications : Quinoline is a core structure in many antimalarial drugs, such as chloroquine and mefloquine . Researchers are exploring the development of new antimalarial drugs based on the quinoline structure .

-

Neurological Applications : Quinoline derivatives have been studied for their potential in treating neurological disorders . They can modulate various neurotransmitter systems in the brain .

-

Anti-inflammatory Applications : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .

-

Antiviral Applications : Quinoline derivatives have been found to exhibit antiviral properties . They can inhibit the replication of various viruses .

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-quinolin-5-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXGPGINYWVRSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357639 |

Source

|

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-quinolin-5-ylacetamide | |

CAS RN |

121221-08-7 |

Source

|

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)